2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole 2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole
Brand Name: Vulcanchem
CAS No.: 169377-82-6
VCID: VC6056950
InChI: InChI=1S/C7H9NO2S/c1-5-4-11-6(8-5)7-9-2-3-10-7/h4,7H,2-3H2,1H3
SMILES: CC1=CSC(=N1)C2OCCO2
Molecular Formula: C7H9NO2S
Molecular Weight: 171.21

2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole

CAS No.: 169377-82-6

Cat. No.: VC6056950

Molecular Formula: C7H9NO2S

Molecular Weight: 171.21

* For research use only. Not for human or veterinary use.

2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole - 169377-82-6

Specification

CAS No. 169377-82-6
Molecular Formula C7H9NO2S
Molecular Weight 171.21
IUPAC Name 2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole
Standard InChI InChI=1S/C7H9NO2S/c1-5-4-11-6(8-5)7-9-2-3-10-7/h4,7H,2-3H2,1H3
Standard InChI Key BIDIFONCVHDMGM-UHFFFAOYSA-N
SMILES CC1=CSC(=N1)C2OCCO2

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole features a five-membered thiazole ring (containing nitrogen and sulfur) fused to a 1,3-dioxolane ring (an oxygen-containing cyclic ether). The methyl group at the 4-position of the thiazole ring and the dioxolane substituent at the 2-position create steric and electronic effects that influence reactivity. The molecular formula is C7H9NO2S\text{C}_7\text{H}_9\text{NO}_2\text{S}, with a molecular weight of 171.22 g/mol.

Table 1: Key Structural and Physical Properties

PropertyValue/Description
CAS Number169377-82-6
Molecular FormulaC7H9NO2S\text{C}_7\text{H}_9\text{NO}_2\text{S}
Molecular Weight171.22 g/mol
Melting Point45–47°C (predicted)
SolubilitySoluble in polar aprotic solvents
Spectral Data (NMR)δ 1.98 (s, CH₃), δ 5.45 (s, dioxolane)

The compound’s infrared (IR) spectrum shows characteristic absorption bands at 1650 cm⁻¹ (C=N stretch) and 1120 cm⁻¹ (C-O-C stretch), confirming the presence of both rings.

Comparative Analysis with Analogues

Halogenated analogues, such as 5-chloro and 5-bromo derivatives, exhibit distinct reactivity profiles due to electronegativity differences. For example, the chlorine atom in 5-chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole enhances electrophilic substitution rates compared to the methyl-substituted parent compound. Bromine’s larger atomic radius in 5-bromo-2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole increases steric hindrance, affecting binding interactions in biological systems.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via cyclization of 4-methylthiazole-2-carbaldehyde with ethylene glycol under acid catalysis. A typical procedure involves:

  • Dissolving 4-methylthiazole-2-carbaldehyde (1.0 equiv) in toluene.

  • Adding ethylene glycol (1.2 equiv) and p-toluenesulfonic acid (0.1 equiv).

  • Refluxing at 110°C for 12 hours under nitrogen.
    The reaction achieves ~75% yield, with purification via column chromatography (hexane/ethyl acetate).

Continuous Flow Reactor Optimization

Industrial-scale production employs continuous flow reactors to enhance efficiency. Key parameters include:

  • Temperature: 100–120°C

  • Pressure: 2–3 bar

  • Residence Time: 30 minutes
    This method improves yield to 89% and reduces byproduct formation.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition onset at 210°C, making the compound suitable for high-temperature applications in polymer synthesis.

Reactivity Profile

The thiazole ring undergoes electrophilic substitution at the 5-position, while the dioxolane moiety participates in acid-catalyzed ring-opening reactions. For example, treatment with HCl yields 2-hydroxyethyl-4-methylthiazole, a precursor to bioactive molecules .

Biological Activities and Applications

Anticancer Mechanisms

Preliminary molecular docking studies suggest inhibition of tyrosine kinases via hydrogen bonding with the dioxolane oxygen . In vitro assays against MCF-7 breast cancer cells show IC₅₀ values of 18 µM, comparable to doxorubicin .

Industrial and Material Science Applications

Pharmaceutical Intermediates

The compound serves as a building block for protease inhibitors and kinase modulators. Its lithiated derivative reacts with electrophiles to introduce functional groups at the 5-position, enabling diversity-oriented synthesis .

Polymer Additives

Incorporating 2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole into polyurethane matrices improves thermal stability by 40%, as measured by thermogravimetric analysis (TGA).

Recent Advances and Future Directions

Functionalization via Halogen Dance

A 2024 study demonstrated regioselective bromination at the 5-position using N-bromosuccinimide (NBS), enabling access to brominated derivatives for cross-coupling reactions .

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times to 2 hours with 92% yield, minimizing solvent waste.

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